Diallyl selenide
Overview
Description
Diallyl selenide is an organoselenium compound characterized by the presence of selenium atoms bonded to allyl groups. This compound has garnered significant attention due to its potential applications in various fields, including medicinal chemistry and materials science. Selenium, a member of the chalcogen family, imparts unique properties to this compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallyl selenide can be synthesized through the reaction of sodium selenide with allyl halides. The process involves the reduction of selenium with sodium borohydride to form sodium selenide, which is then treated with allyl halides to yield this compound . The reaction typically occurs under mild conditions and yields the desired product in good-to-moderate quantities.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Diallyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity compared to sulfur analogs.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of selenoxides or selenones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of selenides.
Substitution: Allylic substitution reactions can occur with nucleophiles, leading to the formation of various substituted selenides.
Major Products Formed:
Scientific Research Applications
Chemistry:
Material Science: The compound is used in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Biology and Medicine:
Anticancer Activity: this compound exhibits significant anticancer properties, making it a promising candidate for chemopreventive and therapeutic applications.
Antioxidant Properties: The compound acts as an antioxidant, protecting cells from oxidative stress and damage.
Industry:
Pharmaceuticals: this compound is explored for its potential use in drug development, particularly in designing selenium-based therapeutics.
Agriculture: The compound is investigated for its role in enhancing crop resistance to environmental stressors.
Mechanism of Action
The mechanism of action of diallyl selenide involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through redox modulation, influencing the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activating pro-apoptotic pathways . Additionally, this compound’s antioxidant properties contribute to its protective effects against cellular damage.
Comparison with Similar Compounds
Diallyl selenide is often compared with its sulfur analog, diallyl sulfide. While both compounds share similar structural features, this compound exhibits enhanced reactivity and biological activity due to the presence of selenium. Other similar compounds include:
Diallyl diselenide: Exhibits similar anticancer and antioxidant properties but with distinct reactivity.
Selenocyanates: Known for their chemopreventive activity.
Selenoureas: Studied for their potential therapeutic applications.
This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-prop-2-enylselanylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Se/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBAKGNWMUYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Se]CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00919845 | |
Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91297-11-9 | |
Record name | Selenide, diallyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091297119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(Prop-2-en-1-yl)selanyl]prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00919845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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